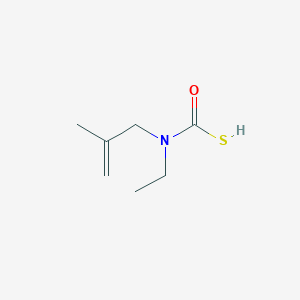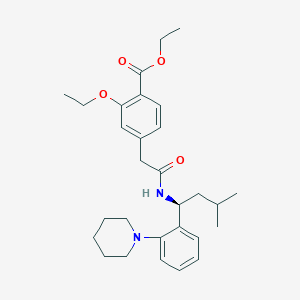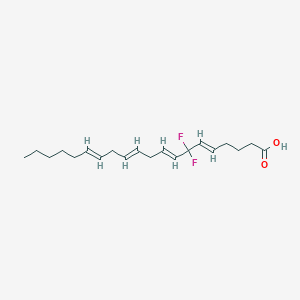
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid, also known as DFITA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFITA is a polyunsaturated fatty acid that belongs to the family of omega-3 fatty acids, which are essential for human health. In
Mecanismo De Acción
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid exerts its effects through multiple mechanisms, including the modulation of gene expression, the inhibition of enzymatic activity, and the regulation of signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and angiogenesis, which may contribute to its anticancer effects. Furthermore, this compound has been shown to regulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of angiogenesis. This compound has also been shown to modulate the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Additionally, this compound has been shown to have cardioprotective effects, including the reduction of blood pressure and the improvement of cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid in lab experiments is its potential therapeutic applications, which may lead to the development of new drugs for the treatment of various diseases. Another advantage is its ability to modulate multiple signaling pathways, which may provide insights into the mechanisms underlying disease progression. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for research on (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to explore the mechanisms underlying its effects on gene expression, enzymatic activity, and signaling pathways. Additionally, future research could investigate the effects of this compound in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Finally, future research could focus on developing new synthetic methods for this compound that are more efficient and scalable.
Métodos De Síntesis
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid can be synthesized by the reaction of 5,8,11,14-eicosatetraynoic acid (ETYA) with bromine and sodium fluoride. This reaction yields the desired product as a mixture of four geometric isomers, which can be separated by chromatography. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that this compound may be a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have cardioprotective effects, which may be useful in the prevention and treatment of cardiovascular diseases.
Propiedades
Número CAS |
108212-65-3 |
|---|---|
Fórmula molecular |
C20H30F2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20(21,22)18-15-12-13-16-19(23)24/h6-7,9-10,14-15,17-18H,2-5,8,11-13,16H2,1H3,(H,23,24)/b7-6+,10-9+,17-14+,18-15+ |
Clave InChI |
SVOXCZQGAVAPHD-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/C(/C=C/CCCC(=O)O)(F)F |
SMILES |
CCCCCC=CCC=CCC=CC(C=CCCCC(=O)O)(F)F |
SMILES canónico |
CCCCCC=CCC=CCC=CC(C=CCCCC(=O)O)(F)F |
Sinónimos |
7,7-difluoroarachidonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)

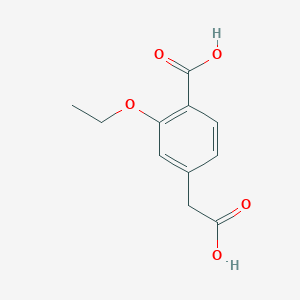

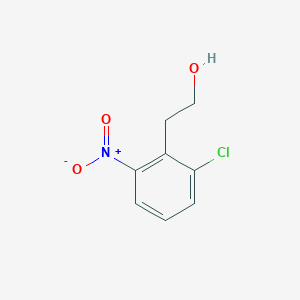
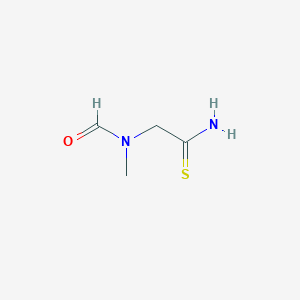


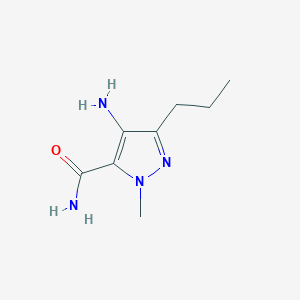
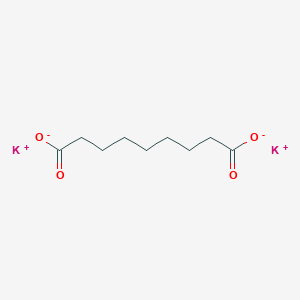
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
